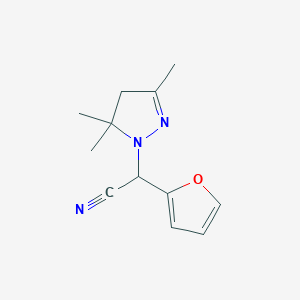
furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as FDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDP is a pyrazoline derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mécanisme D'action
The mechanism of action of furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it has been reported to act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been reported to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic activities. In vitro studies have shown that furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been reported to exhibit anti-inflammatory and analgesic activities by reducing the production of prostaglandins and inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has some limitations, including its poor solubility in water and its susceptibility to hydrolysis under acidic conditions.
Orientations Futures
There are several future directions for research on furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, including the development of new synthesis methods, the exploration of its potential as a fluorescent probe for the detection of metal ions, and the investigation of its potential as a building block for the synthesis of coordination polymers and metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile and its potential applications in medicinal chemistry, biochemistry, and materials science.
Méthodes De Synthèse
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been synthesized through different methods, including the reaction of furan-2-carbaldehyde with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide in the presence of acetic acid and acetonitrile. Another method involves the reaction of furan-2-carbaldehyde with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid in the presence of acetic anhydride and acetonitrile. Both methods have been reported to yield furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in good to excellent yields.
Applications De Recherche Scientifique
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. In biochemistry, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been studied for its potential as a fluorescent probe for the detection of metal ions. In materials science, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been utilized as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Propriétés
Nom du produit |
furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
2-(furan-2-yl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(2,3)15(14-9)10(8-13)11-5-4-6-16-11/h4-6,10H,7H2,1-3H3 |
Clé InChI |
TZFOOVNOXXHIRZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CO2 |
SMILES canonique |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)

![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)